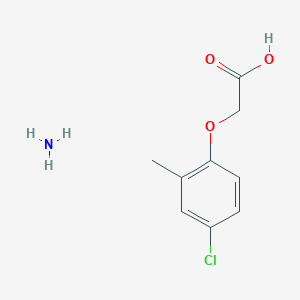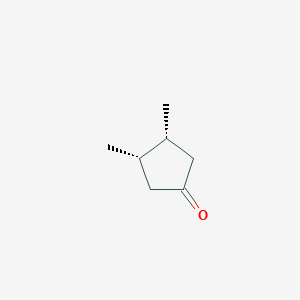![molecular formula C8H14O B094716 1-Oxaspiro[3.5]nonane CAS No. 185-18-2](/img/structure/B94716.png)
1-Oxaspiro[3.5]nonane
Overview
Description
1-Oxaspiro[3.5]nonane is a spirocyclic compound characterized by a unique structure where an oxetane ring is fused to a cyclohexane ring. This compound has the molecular formula C8H14O and a molecular weight of 126.1962 g/mol . The spirocyclic structure imparts unique chemical properties, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 1-Oxaspiro[3.5]nonane can be achieved through several methods:
-
Radical Chemistry: : One of the common methods involves the use of radical chemistry. This includes the intramolecular hydrogen atom transfer (HAT) processes promoted by C-, N-, and O-centered radicals. These processes are effective for the remote and selective functionalization of unactivated C(sp3)–H bonds .
-
Oxidation Reactions: : Another method involves the oxidation of precursors such as methyl cyclohexanecarboxylate and 2-ethoxycarbonylcyclohexanone using ruthenium tetroxide to afford the corresponding β-lactones .
Chemical Reactions Analysis
1-Oxaspiro[3.5]nonane undergoes various chemical reactions, including:
-
Nucleophilic Addition: : The compound reacts with nucleophiles such as potassium cyanide, methylmagnesium iodide, and methyl-lithium. These reactions typically produce derivatives like (p-hydroxyphenyl)diphenylmethyl .
-
Radical Cyclization: : The intramolecular HAT promoted by photoexcited monoketones, α-diketones, furanones, and succinimides via a Norrish type II–Yang cyclization process is also a notable reaction .
Scientific Research Applications
1-Oxaspiro[3.5]nonane has several applications in scientific research:
-
Chemistry: : It is used in the synthesis of various spirocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
-
Biology and Medicine: : The unique structure of this compound makes it a valuable scaffold in drug discovery and development. It is used in the synthesis of biologically active molecules .
-
Industry: : The compound is used in the production of materials with specific properties, such as polymers and resins .
Mechanism of Action
The mechanism of action of 1-Oxaspiro[3.5]nonane involves its ability to undergo various chemical reactions due to its spirocyclic structure. The molecular targets and pathways involved include:
Comparison with Similar Compounds
1-Oxaspiro[3.5]nonane can be compared with other spirocyclic compounds such as:
-
2-Oxa-6-azaspiro[3.5]nonane: : This compound has a similar spirocyclic structure but includes a nitrogen atom, which imparts different chemical properties .
-
1-Oxaspiro[4.5]decane: : This compound has a larger ring system, which affects its reactivity and applications .
The uniqueness of this compound lies in its specific ring size and the presence of the oxetane ring, which provides distinct reactivity and applications in various fields.
Properties
IUPAC Name |
1-oxaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-4-8(5-3-1)6-7-9-8/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIMXSJHBZZOKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70287846 | |
| Record name | 1-Oxaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185-18-2 | |
| Record name | 1-Oxaspiro[3.5]nonane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Oxaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Oxaspiro[3.5]nonane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55FMJ8PG6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid](/img/structure/B94637.png)












